molecular formula C17H25N3O3 B3136234 tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate CAS No. 412357-62-1

tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate

Cat. No. B3136234
CAS RN: 412357-62-1
M. Wt: 319.4 g/mol
InChI Key: MIZMSWNSRIUHQS-UHFFFAOYSA-N
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Description

The compound “tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate” is a complex organic molecule that contains a tert-butyl group, a cyclohexyl group, and a nicotinamido group . The tert-butyl group is a branched alkyl group that is often used in organic synthesis due to its unique reactivity pattern . The cyclohexyl group is a six-membered ring that can exist in various conformations. The nicotinamido group is derived from nicotinamide, a form of vitamin B3.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the tert-butyl group, which is known for its unique reactivity pattern . The compound could potentially undergo reactions at the carbamate group or the nicotinamido group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamate, a related compound, is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

properties

IUPAC Name

tert-butyl N-[4-(pyridine-3-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-8-6-13(7-9-14)19-15(21)12-5-4-10-18-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMSWNSRIUHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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